molecular formula C11H8FNO3 B2781140 7-Fluoro-6-methoxyquinoline-2-carboxylic acid CAS No. 1595816-34-4

7-Fluoro-6-methoxyquinoline-2-carboxylic acid

Cat. No.: B2781140
CAS No.: 1595816-34-4
M. Wt: 221.187
InChI Key: DSVBEMBCERDWSQ-UHFFFAOYSA-N
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Description

7-Fluoro-6-methoxyquinoline-2-carboxylic acid is a fluorinated quinoline derivative with the molecular formula C11H8FNO3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-6-methoxyquinoline-2-carboxylic acid typically involves the introduction of a fluorine atom and a methoxy group onto the quinoline ring. One common method includes the cyclization of appropriate precursors followed by functional group modifications. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-6-methoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds .

Scientific Research Applications

7-Fluoro-6-methoxyquinoline-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Fluoro-6-methoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-6-methoxyquinoline-2-carboxylic acid is unique due to the presence of both the fluorine and methoxy groups, which confer distinct chemical properties and enhance its potential for various applications. The combination of these functional groups allows for greater versatility in chemical reactions and potential biological activities .

Properties

IUPAC Name

7-fluoro-6-methoxyquinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c1-16-10-4-6-2-3-8(11(14)15)13-9(6)5-7(10)12/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVBEMBCERDWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CC(=N2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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